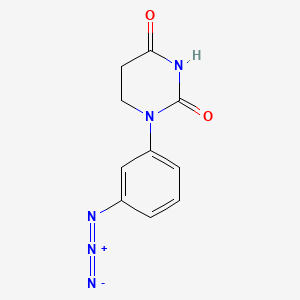
1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of hexahydropyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the azido group in the phenyl ring adds to the compound’s reactivity and potential for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione typically involves the cyclocondensation of propane-1,3-diamine with a mixture of (1H-1,2,4-triazol-1-yl)methanol and formaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired hexahydropyrimidine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The reaction of lawsone with 1,3,5-triazinanes in one step has been reported to produce hexahydropyrimidine-fused compounds with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary amines, and various oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include substituted hexahydropyrimidines and tetrahydropyridines, which exhibit a broad spectrum of biological activities .
Applications De Recherche Scientifique
1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound has shown promise in the development of new drugs due to its biological activity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione involves its interaction with molecular targets such as formin homology 2 (FH2) domains. The compound inhibits formin-mediated actin nucleation and elongation, affecting the cytoskeleton structure and cell migration . The azido group plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine: Prepared by cyclocondensation of propane-1,3-diamine with (1H-1,2,4-triazol-1-yl)methanol and formaldehyde.
1,2,3,4-Tetrahydropyridines: Synthesized by the reaction of ethyl benzoylacetate with formaldehyde and primary amines.
Uniqueness
1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the azido group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H9N5O2 |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
1-(3-azidophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9N5O2/c11-14-13-7-2-1-3-8(6-7)15-5-4-9(16)12-10(15)17/h1-3,6H,4-5H2,(H,12,16,17) |
Clé InChI |
NRXAQCJXIGNSSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


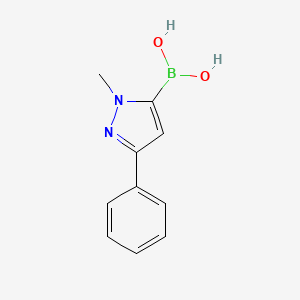
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)

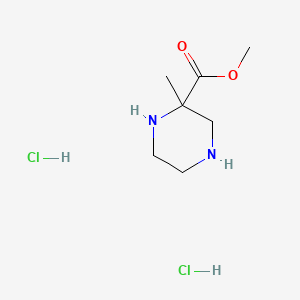
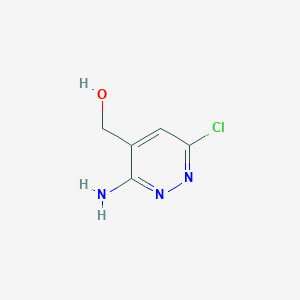
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)



![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
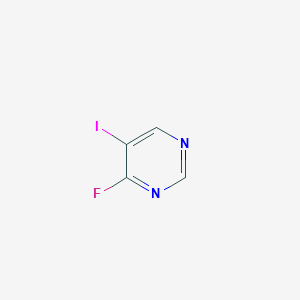
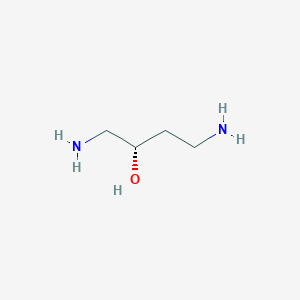
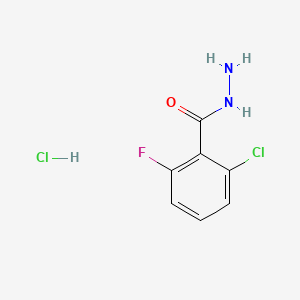
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
